molecular formula C24H23FNNaO4 B13861806 sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate

sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate

Cat. No.: B13861806
M. Wt: 431.4 g/mol
InChI Key: SJKFKRIRLAAVPV-UHFFFAOYSA-M
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Description

Sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural properties, which include a fluorophenyl group, an indole moiety, and a heptenoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluorobenzaldehyde with isopropylamine to form the corresponding Schiff base, which is then cyclized to produce the indole derivative. This intermediate is further reacted with heptenoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the fluorophenyl ring .

Scientific Research Applications

Sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways and physiological responses. The fluorophenyl group enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate is unique due to its combination of a fluorophenyl group, an indole moiety, and a heptenoate chain. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .

Properties

Molecular Formula

C24H23FNNaO4

Molecular Weight

431.4 g/mol

IUPAC Name

sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate

InChI

InChI=1S/C24H24FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18,27H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1

InChI Key

SJKFKRIRLAAVPV-UHFFFAOYSA-M

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)[O-])O)C3=CC=C(C=C3)F.[Na+]

Origin of Product

United States

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